2-(2-(2-Chloroethoxy)ethoxy)-7,8-dihydro-6h-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester
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Overview
Description
Tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-6H,7H,8H-pyrido[3,2-d]pyrimidine-5-carboxylate is a complex organic compound with a molecular formula of C16H24ClN3O4. This compound is characterized by its pyrido[3,2-d]pyrimidine core structure, which is functionalized with chloroethoxy and ethoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-6H,7H,8H-pyrido[3,2-d]pyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2-chloroethanol with ethylene oxide to form 2-(2-chloroethoxy)ethanol. This intermediate is then reacted with tert-butyl 2-(2-(2-chloroethoxy)ethoxy)acetate under specific conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation, crystallization, and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-6H,7H,8H-pyrido[3,2-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-6H,7H,8H-pyrido[3,2-d]pyrimidine-5-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-6H,7H,8H-pyrido[3,2-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(2-(2-chloroethoxy)ethoxy)acetate
- 2-[2-(2-Chloroethoxy)ethoxy]ethanol
Uniqueness
Tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-6H,7H,8H-pyrido[3,2-d]pyrimidine-5-carboxylate is unique due to its pyrido[3,2-d]pyrimidine core structure, which imparts specific chemical properties and reactivity. This makes it valuable for applications that require precise molecular interactions and modifications .
Properties
Molecular Formula |
C16H24ClN3O4 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H24ClN3O4/c1-16(2,3)24-15(21)20-7-4-5-12-13(20)11-18-14(19-12)23-10-9-22-8-6-17/h11H,4-10H2,1-3H3 |
InChI Key |
AUHYMMAWVQMKAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)OCCOCCCl |
Origin of Product |
United States |
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